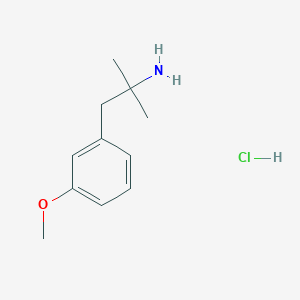

1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride

概要

説明

1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group attached to a methylpropan-2-amine backbone. It is often studied for its potential pharmacological properties and its role in various chemical reactions.

作用機序

Target of Action

The primary target of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride, also known as Tramadol, is the μ-opioid receptor (μOR) . This receptor plays a crucial role in mediating the analgesic effects of opioids. Tramadol also weakly inhibits the reuptake of norepinephrine and serotonin , neurotransmitters involved in pain perception.

Mode of Action

It is believed to involvebinding to μ-opioid receptors and weak inhibition of reuptake of norepinephrine and serotonin . The opioid activity of Tramadol is due to both low affinity binding of the parent compound and higher affinity binding of the O-desmethyl metabolite M1 to μ-opioid receptors .

Biochemical Pathways

Tramadol affects the opioidergic pathway by binding to μ-opioid receptors. It also impacts the noradrenergic and serotonergic pathways by inhibiting the reuptake of norepinephrine and serotonin . These actions can lead to an increase in the pain threshold and a decrease in the perception of pain.

Pharmacokinetics

Tramadol exhibits linear pharmacokinetics following multiple doses of 50 and 100 mg to steady-state . It is administered as a racemate, and both the [-] and [+] forms of both Tramadol and M1 are detected in the circulation . The analgesic activity of Tramadol is due to both the parent drug and the M1 metabolite .

Result of Action

The administration of Tramadol may produce a constellation of symptoms similar to that of other opioids, including dizziness, somnolence, nausea, constipation, sweating, and pruritus . Its analgesic effect begins approximately within one hour after administration and reaches a peak in approximately two to three hours .

準備方法

The synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride involves several steps. One common method includes the reaction of 1-(3-methoxyphenyl)-1-propanone with dimethylamine hydrochloride and paraformaldehyde in 2-propanol . This reaction is typically carried out at ambient temperature, resulting in the formation of the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

化学反応の分析

1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

科学的研究の応用

1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of pain and other conditions

Industry: It is used in the production of pharmaceuticals and other chemical products, benefiting from its unique chemical properties

類似化合物との比較

1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:

Methoxetamine: This compound is a ketamine analogue with similar pharmacological profiles, particularly in terms of NMDA receptor antagonism.

Phencyclidine Analogues: These compounds also interact with NMDA receptors and have similar psychotomimetic effects. The uniqueness of this compound lies in its specific combination of chemical structure and pharmacological properties, making it a valuable compound for research and industrial applications.

生物活性

1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride, also known as methamphetamine analogs, has garnered attention in pharmacological research due to its structural similarities to various psychoactive substances. This compound is primarily studied for its potential biological activities, including its effects on the central nervous system (CNS), potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is . It features a methoxy group attached to a phenyl ring, which influences its interaction with biological targets.

This compound exhibits its biological activity primarily through the modulation of neurotransmitter systems. It is believed to act as a dopamine reuptake inhibitor , promoting increased levels of dopamine in the synaptic cleft, which can lead to enhanced mood and cognitive functions. Additionally, it may influence norepinephrine and serotonin pathways, contributing to its psychoactive effects.

Biological Activity

Research studies have highlighted several key areas regarding the biological activity of this compound:

- CNS Stimulation : The compound exhibits stimulant properties similar to those of amphetamines, leading to increased alertness and reduced fatigue.

- Potential Therapeutic Uses : Investigations into its use for conditions such as ADHD and obesity are ongoing, owing to its appetite-suppressing effects.

- Neurotoxicity : Some studies indicate that prolonged exposure may lead to neurotoxic effects, particularly affecting dopaminergic neurons.

Study 1: Neuropharmacological Effects

A study conducted by researchers at the University of Milan evaluated the neuropharmacological effects of various methamphetamine analogs, including this compound. The findings indicated significant increases in locomotor activity in animal models, suggesting robust CNS stimulation (Trombini et al., 2020) .

Study 2: Toxicological Assessment

A toxicological assessment published in PMC highlighted the potential neurotoxic effects associated with high doses of methamphetamine analogs. The study found that administration led to significant dopaminergic neuron loss in rodent models, raising concerns about long-term use (PMC8945431) .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1-(3-methoxyphenyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-11(2,12)8-9-5-4-6-10(7-9)13-3;/h4-7H,8,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQGEEHDZYRSGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。